molecular formula C11H12BrF2NO B2659280 N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide CAS No. 1024227-97-1

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide

Cat. No.: B2659280
CAS No.: 1024227-97-1
M. Wt: 292.124
InChI Key: GIEQJTKJDIVNKG-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide is a chemical compound characterized by the presence of bromine, fluorine, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with 2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products Formed

    Substitution Reactions: Formation of azides or thiocyanates.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-difluorophenyl isocyanate
  • 2-Bromo-4,6-difluorophenyl isothiocyanate
  • 2-Bromo-4,6-difluorophenyl acetamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide is unique due to its specific combination of bromine, fluorine, and amide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO/c1-6(2)11(16)15(3)10-8(12)4-7(13)5-9(10)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQJTKJDIVNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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